1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound contains multiple functional groups, including chloro, oxo, and hydrazinyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives in the presence of chlorinating agents. The reaction conditions often include controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines: These compounds share similar structural features and reactivity patterns.
Cyclohexa-1,4-dienes: Known for their use in ionic transfer processes and similar chemical behavior.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione (CAS No. 101417-87-2) is a synthetic compound that belongs to the class of anthracenediones, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H14Cl2N4O4. The structure features a central anthracene core substituted with hydrazine and chlorinated cyclohexadiene moieties.
Property | Value |
---|---|
Molecular Weight | 487.31 g/mol |
Density | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that anthracenediones exhibit significant antitumor activity. For example, derivatives of anthracenedione have been shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells.
Case Study:
A study evaluated the cytotoxic effects of various anthracenedione derivatives on human cancer cell lines, demonstrating that certain derivatives showed IC50 values in the low micromolar range, indicating potent anti-cancer activity .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have been assessed for their ability to modulate inflammatory pathways.
Research Findings:
In vitro studies using RAW264.7 macrophages showed that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β at concentrations as low as 5 µg/mL without exhibiting cytotoxic effects . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in apoptosis and inflammation. The presence of chlorinated groups enhances its reactivity and may facilitate interactions with biomolecules such as DNA and proteins.
Summary of Biological Activities
Activity Type | Findings |
---|---|
Antitumor | Significant cytotoxicity against cancer cell lines |
Anti-inflammatory | Inhibition of TNF-alpha and IL-1β production |
Mechanism | Induces ROS generation; interacts with DNA/proteins |
Properties
CAS No. |
920009-24-1 |
---|---|
Molecular Formula |
C26H14Cl2N4O4 |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
1,5-bis[(2-chloro-4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H14Cl2N4O4/c27-17-11-13(33)7-9-19(17)29-31-21-5-1-3-15-23(21)26(36)16-4-2-6-22(24(16)25(15)35)32-30-20-10-8-14(34)12-18(20)28/h1-12,33-34H |
InChI Key |
XIOSLDZUAQJRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(C=C(C=C3)O)Cl)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=C(C=C(C=C5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.